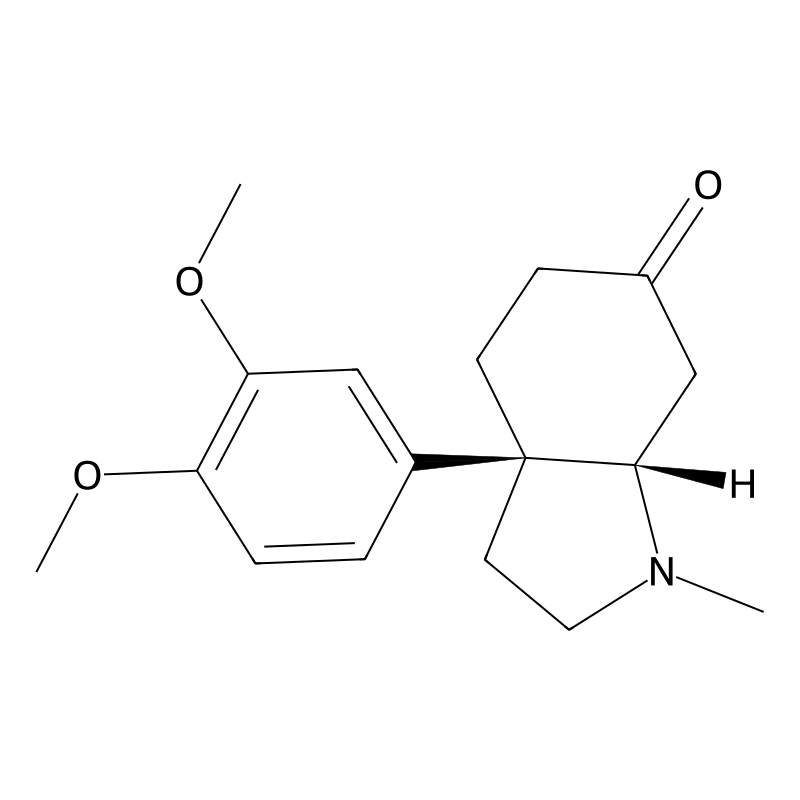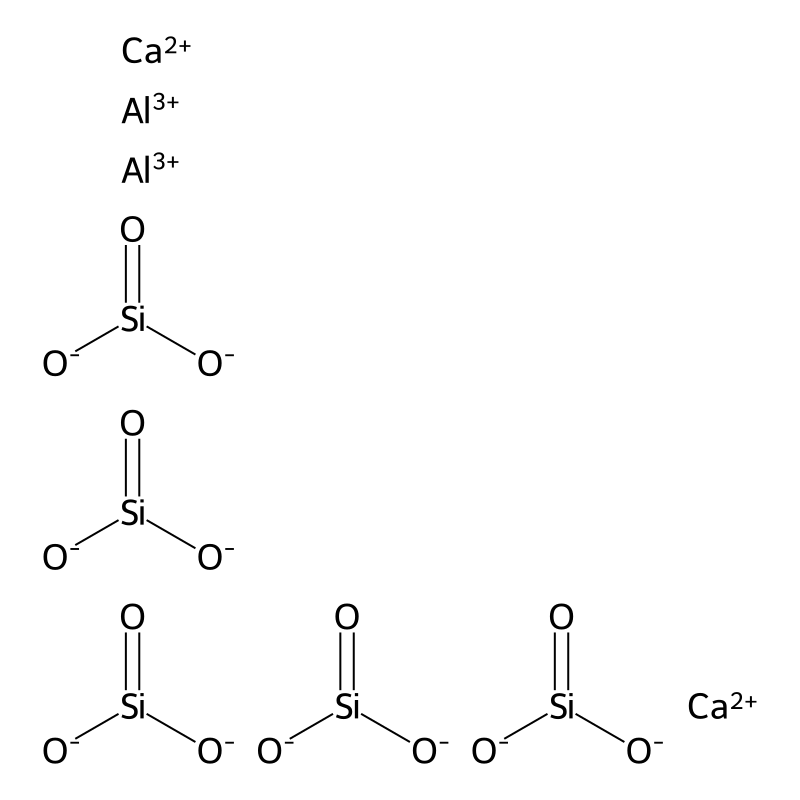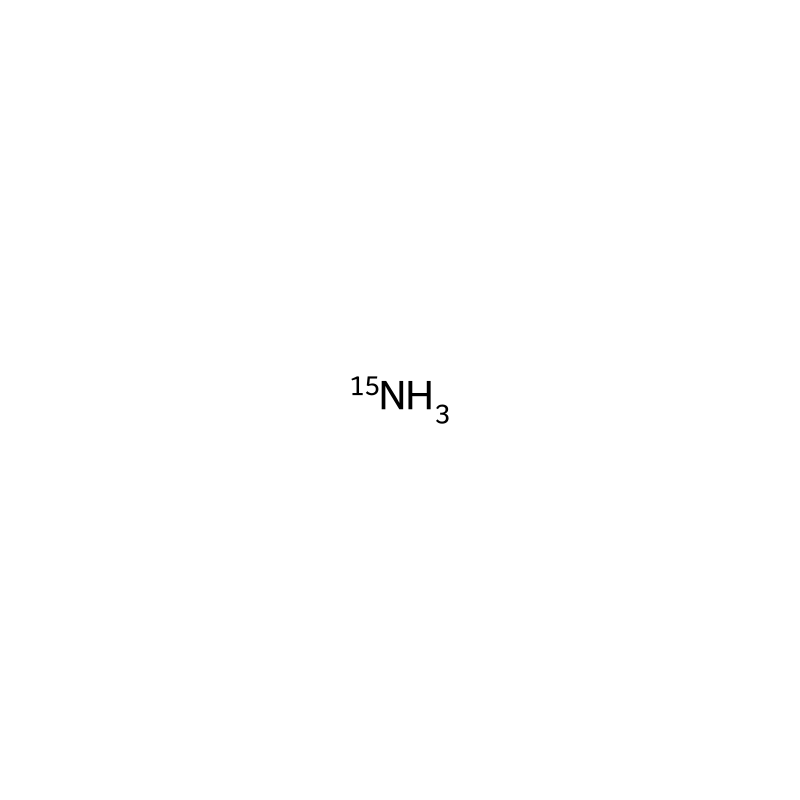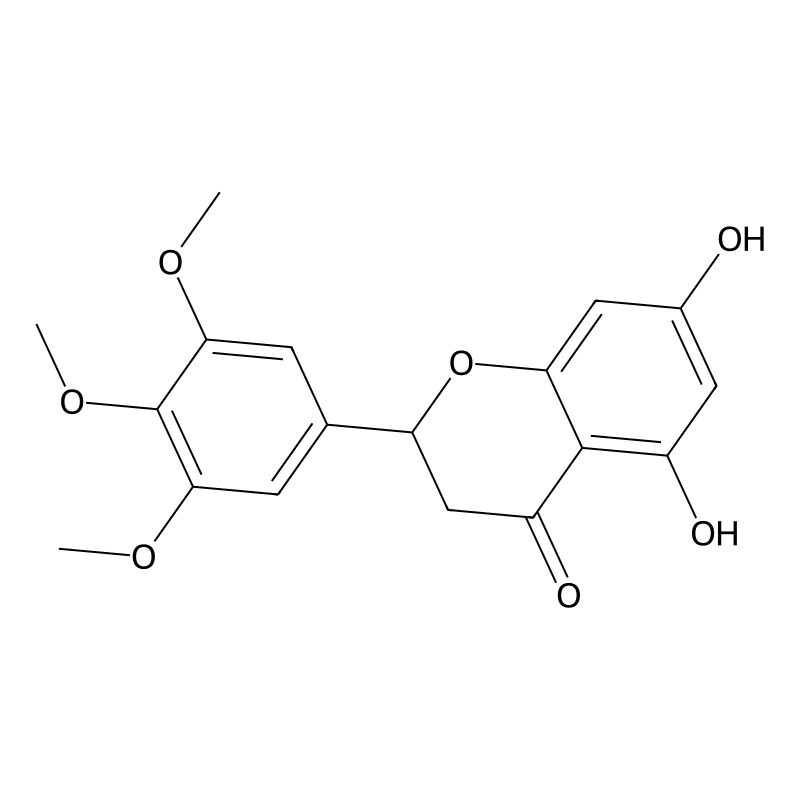Neostigmine
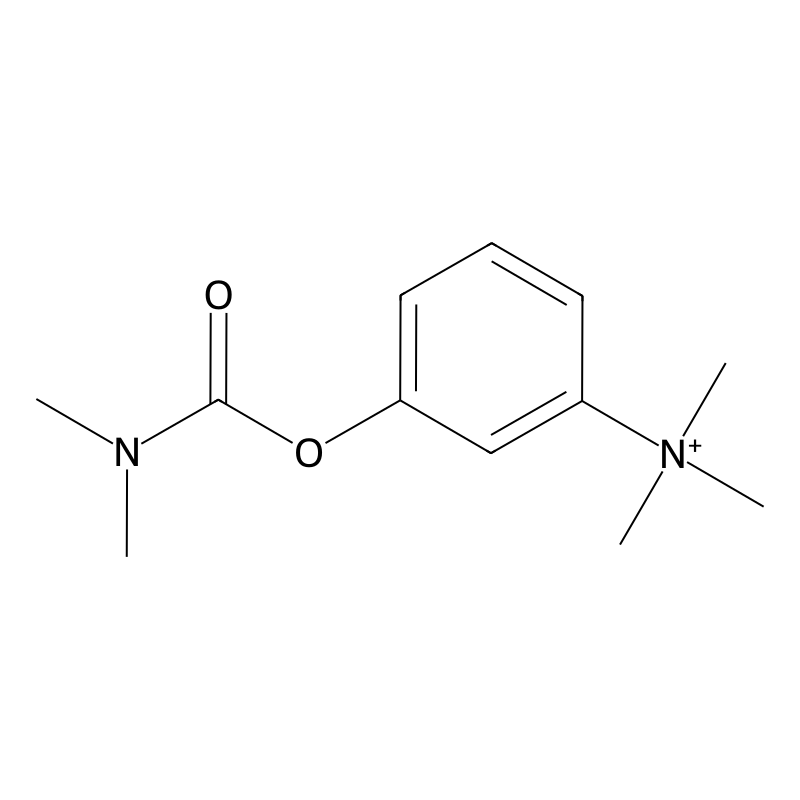
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Reversing Neuromuscular Blockade
Neostigmine's primary application in research is antagonizing residual neuromuscular blockade (RNMB) after surgery. Muscle relaxants used during surgery can cause temporary weakness, and neostigmine helps reverse this effect by inhibiting acetylcholinesterase. This allows more acetylcholine, a neurotransmitter, to accumulate at the neuromuscular junction, facilitating muscle contraction []. Research suggests neostigmine administration can significantly reduce the incidence of early postoperative cognitive decline in elderly patients, possibly due to mechanisms beyond just muscle relaxation reversal [].
Myasthenia Gravis Treatment
Myasthenia gravis is an autoimmune disorder affecting the neuromuscular junction. Neostigmine is a well-established treatment for this condition. It works by increasing the availability of acetylcholine at the neuromuscular junction, thereby improving muscle strength and function [].
Cholinergic Anti-inflammatory Pathway
Recent research delves into neostigmine's potential role in modulating the immune response. Studies suggest neostigmine might regulate inflammation through the cholinergic anti-inflammatory pathway. This pathway involves the nervous system influencing the immune system's activity. By inhibiting acetylcholinesterase, neostigmine may influence inflammatory processes beyond its established neuromuscular effects [].
Neostigmine is a quaternary ammonium compound classified as a reversible inhibitor of the enzyme acetylcholinesterase. Its chemical formula is C₁₂H₁₉N₂O₂, and it is primarily utilized in medical settings to enhance neuromuscular transmission by preventing the breakdown of acetylcholine at the neuromuscular junction. This action makes neostigmine especially important in treating conditions such as myasthenia gravis and for reversing the effects of non-depolarizing neuromuscular blockers used during anesthesia .
Neostigmine's mechanism involves forming a reversible covalent bond with the serine residue in the active site of acetylcholinesterase, inhibiting its activity. The compound consists of a carbamate group that interacts with the enzyme, leading to an accumulation of acetylcholine at synapses . The synthesis typically involves two key reactions:
- Formation of Carbamate:
- Quaternization:
This process highlights the importance of both the carbamate and quaternary ammonium groups for its biological activity .
Neostigmine acts primarily at the neuromuscular junction by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine, which stimulates both nicotinic and muscarinic receptors. This interaction enhances muscle contraction and improves neuromuscular transmission. Unlike other cholinesterase inhibitors, neostigmine does not penetrate the blood-brain barrier due to its quaternary structure, making it less likely to cause central nervous system side effects .
The synthesis of neostigmine involves two main steps:
- Carbamate Formation: The reaction between 3-dimethylaminophenol and methyl carbamoyl chloride produces a carbamate intermediate.
- Alkylation: This intermediate is then treated with methyl bromide to introduce the quaternary nitrogen, resulting in neostigmine.
Careful control of reaction conditions is essential to ensure high yields and purity of the final product .
Neostigmine has several clinical applications:
- Myasthenia Gravis: It helps improve muscle strength by increasing acetylcholine levels.
- Reversal Agent: Used postoperatively to reverse non-depolarizing neuromuscular blockade during anesthesia.
- Urinary Retention: Facilitates bladder contraction in patients with urinary retention .
Neostigmine can interact with various medications, particularly those affecting cholinergic transmission. Notable interactions include:
- Non-Depolarizing Neuromuscular Blockers: Neostigmine can reverse their effects, making it crucial in surgical settings.
- Cholinergic Agents: It may potentiate effects when combined with other cholinergic medications or cholinesterase inhibitors .
- Anticholinergic Drugs: These may counteract the effects of neostigmine, necessitating careful management during treatment .
Neostigmine shares similarities with other cholinesterase inhibitors but has unique characteristics due to its structure. Here are some comparable compounds:
| Compound | Structure Type | Ability to Cross Blood-Brain Barrier | Primary Use |
|---|---|---|---|
| Neostigmine | Quaternary Ammonium | No | Neuromuscular blockade reversal |
| Physostigmine | Tertiary Amine | Yes | Anticholinergic toxicity management |
| Pyridostigmine | Quaternary Ammonium | No | Myasthenia gravis treatment |
| Edrophonium | Simple Alcohol | No | Diagnostic tool for myasthenia gravis |
Neostigmine's quaternary nitrogen structure limits its ability to penetrate the central nervous system compared to physostigmine, which can cross the blood-brain barrier and exert central effects. This distinction makes neostigmine preferable for peripheral applications without central nervous system side effects .
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Related CAS
51-60-5 (methyl sulfate)
Drug Indication
Therapeutic Uses
...ANTI-CHE /ANTICHOLINESTERASE/ AGENTS ARE OF GREAT VALUE IN MGMNT OF PRIMARY /GLAUCOMA/ AS WELL AS OF CERTAIN CATEGORIES OF SECONDARY TYPE (EG APHAKIC GLAUCOMA, FOLLOWING CATARACT EXTRACTION); THE CONGENITAL TYPE RARELY RESPONDS TO OTHER THAN SURGICAL TREATMENT. PRIMARY GLAUCOMA IS SUBDIVIDED INTO NARROW-ANGLE (ACUTE CONGESTIVE) AND WIDE-ANGLE (CHRONIC SIMPLE) TYPES... ANTI-CHE AGENTS PRODUCE A FALL IN INTRAOCULAR PRESSURE IN BOTH TYPES...BY LOWERING THE RESISTANCE TO OUTFLOW OF THE AQAEOUS HUMOR. ... /IN/ ACUTE CONGESTIVE GLAUCOMA...AN ANTI-CHE AGENT IS INSTILLED IN THE CONJUNCTIVAL SAC IN COMBINATION WITH PARASYMPATHOMIMETIC AGENT... CHRONIC SIMPLE...AND SECONDARY GLAUCOMA REQUIRE CAREFUL CONSIDERATION OF THE NEEDS OF THE INDIVIDUAL PT IN SELECTING DRUG OR COMBINATION OF DRUGS... CHOICES AVAIL INCL...ANTICHOLINESTERASE AGENTS...
...IS USED FOR THE RELIEF OF ABDOMINAL DISTENTION FROM A VARIETY OF MEDICAL AND SURGICAL CAUSES. ...IS TO BE VIEWED MAINLY AS ADJUVANT AGENT IN THE TREATMENT OF DISTENTION. ...WHEN NEOSTIGMINE IS EMPLOYED FOR THE TREATMENT OF ATONY OF THE DETRUSOR MUSCLE OF THE URINARY BLADDER, POSTOPERATIVE DYSURIA IS RELIEVED AND THE TIME INTERVAL BETWEEN OPERATION AND SPONTANEOUS URINATION IS SHORTENED.
...NEOSTIGMINE IS USED IN THE DIFFERENTIAL DIAGNOSIS OF MYASTHENIC CRISIS, IN WHICH CASE IT WILL IMPROVE MUSCLE FUNCTION, AND CHOLINERGIC CRISES, IN WHICH CASE IT WILL WORSEN FUNCTION, AND TO DIAGNOSE MYOTONIA CONGENITA.
For more Therapeutic Uses (Complete) data for NEOSTIGMINE (9 total), please visit the HSDB record page.
Pharmacology
Neostigmine is a parasympathomimetic agent that acts as a reversible acetylcholinesterase inhibitor.
MeSH Pharmacological Classification
ATC Code
N07 - Other nervous system drugs
N07A - Parasympathomimetics
N07AA - Anticholinesterases
N07AA01 - Neostigmine
S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EB - Parasympathomimetics
S01EB06 - Neostigmine
Mechanism of Action
...PHARMACOLOGICAL EFFECTS OF ANTICHOLINESTERASE AGENTS ARE DUE PRIMARILY TO PREVENTION OF HYDROLYSIS OF ACH /ACETYLCHOLINE/ BY ACHE /ACETYLCHOLINESTERASE/ AT SITES OF CHOLINERGIC TRANSMISSION. TRANSMITTER THUS ACCUMULATES, AND THE ACTION OF ACH /ACETYLCHOLINESTERASE/ THAT IS LIBERATED BY CHOLINERGIC IMPULSES OR THAT LEAKS FROM THE NERVE ENDING IS ENHANCED.
Neostigmine increased both miniature end-plate potential and end-plate potential amplitudes but did not affect quantal content in isolated frog sciatic nerve-Sartorius muscle prepn. This suggests that cholinesterase inhibition was the only effect.
Long term (24-96 hr) treatment of a mouse-derived myogenic cell line (G8) with neostigmine markedly reduced binding of alpha-bungarotoxin (alpha-BuTx) to these cells. Protein synthesis in these cultures was markedly reduced and cell morphology degenerated. Myotubes maintained slightly hyperpolarized resting membrane potentials, and were able to respond to iontophoretic acetylcholine (Ach) application with overshooting action potentials. Degenerative changes at the neuromuscular junction associated with chronic neostigmine treatment in vivo are probably due to a direct action of the anticholinesterase on the muscle, rather than to altered intracleft ACh levels or to presynaptic effects of the anticholinesterase.
The intraluminal probe mounted with 2 electrode-strain gauge pairs, 4 cm apart, was used to study the effect of a neutral interview, a stressful interview, a meal (478.7 cal) and neostigmine (0.5 mg, im) on the contractile electrical complex, continuous electrical response activity and their associated contractions in 17 normal subjects. Neostigmine resulted in an incr in contractile electric complex & continuous electric response activity indexes 5-10 and 25-30 min after the injection, respectively. Both the meal and neostigmine incr the percentage of propagated contractile electric complexes during all of the recording periods.
KEGG Target based Classification of Drugs
Hydrolases (EC3)
Carboxylic-ester hydrolases [EC:3.1.1.-]
ACHE [HSA:43] [KO:K01049]
Other CAS
Absorption Distribution and Excretion
NEOSTIGMINE...IS ABSORBED POORLY AFTER ORAL ADMINISTRATION, SUCH THAT MUCH LARGER DOSES ARE NEEDED THAN BY THE PARENTERAL ROUTE. ...THE EFFECTIVE PARENTERAL DOSE OF NEOSTIGMINE IN MAN IS 0.5 TO 2.0 MG, THE EQUIVALENT ORAL DOSE MAY BE 30 MG OR MORE. LARGE ORAL DOSES MAY PROVE TOXIC IF INTESTINAL ABSORPTION IS ENHANCED FOR ANY REASON.
...THE EXCRETION OF NEOSTIGMINE IS RETARDED IN PATIENTS WITH SEVERE KIDNEY DISEASE, MAKING THIS ANTICHOLINESTERASE DRUG AN ACCEPTABLE CHOICE IN PATIENTS WITH RENAL FAILURE.
The pharmacokinetics of neostigmine in patients with normal renal function were determined and compared with those of patients undergoing renal transplantation or bilateral nephrectomy. Ten to 15 min prior to the end of operation and anesthesia, d-tubocurarine infusion was terminated and neostigmine, 0.07 mg/kg and atropine 0.03 mg/kg were given by infusion over a 2-min period. In anephric patients the elimination half-life was prolonged. Total serum clearance was decr from 16.7 ml/kg/min in patients with normal renal function to 7.8 ml/kg/min in anephric patients. Neostigmine pharmacokinetics following renal transplantation were not different from those in patients with normal renal function. Renal excretion accounts for 50% of neostigmine clearance.
Metabolism Metabolites
NEOSTIGMINE IS DESTROYED BY PLASMA ESTERASES, AND THE QUATERNARY ALCOHOL AND PARENT COMPOUND ARE EXCRETED IN THE URINE.
NEOSTIGMINE YIELDS 3-HYDROXYPHENYL TRIMETHYLAMMONIUM IN THE RAT. ROBERTS, JB ET AL; BIOCHEM PHARMAC 17: 9 (1968). /FROM TABLE/
Wikipedia
Ondansetron
Drug Warnings
THE DRUG SHOULD NOT BE USED WHEN THERE IS MECHANICAL OBSTRUCTION OF THE INTESTINE OR URINARY BLADDER, WHEN PERITONITIS IS PRESENT, OR WHEN THE VIABILITY OF THE BOWEL IS DOUBTFUL.
The type of reaction to neostigmine in patients with neuromuscular disease is unpredictable. Long-lasting muscle weakness was produced in a 57-yr-old female with dystrophia myotonica. A 50-yr-old male with a 30-yr history of progressive muscle dystrophy exhibited a tonic response to neostigmine during recovery from partial neuromuscular block.
Neostigmine in clinical doses can produce an acetylcholine-induced block which can be a potential hazard in anesthetic practice. Study reveals effects of neostigmine in 26 patients anesthetized with thiopentone and nitrous oxide.
For more Drug Warnings (Complete) data for NEOSTIGMINE (6 total), please visit the HSDB record page.
Biological Half Life
The pharmacokinetics of neostigmine was evaluated in man after iv and oral admin. The mean plasma T/2 for neostigmine after iv admin was 0.89 hr. Following oral admin peak concn occurred 1-2 hr after intake, but biol availability was only 1-2% of the admin dose. In patients with myasthenia gravis, the decrement of the evoked electric muscle response of repetitive nerve stimulation correlated well with plasma concn of neostigmine.
Use Classification
Methods of Manufacturing
Analytic Laboratory Methods
Clinical Laboratory Methods
Analysis by pyrolysis-GC and detection by a N sensitive detector of neostigmine in human biological fluids. As little as 3 ng/ml of the drug in plasma can be measured.
A liquid chromatographic assay with a reversed phase chromatographic column isolation technique is described for the determination of plasma & urine levels of pyridostigmine bromide; and to the isolation of neostigmine from aq soln.
Interactions
VARIOUS ACTIONS OF ANTI-CHE AGENTS ON SKELETAL MUSCLE ARE AUGMENTED BY EPINEPHRINE OR EPHEDRINE...& BLOCKED BY D-TUBOCURARINE. /ANTICHOLINESTERASE AGENTS/
QUINIDINE MAY ANTAGONIZE THE EFFECTS OF NEOSTIGMINE (PROSTIGMINE)...IN THE TREATMENT OF MYASTHENIA GRAVIS. ...THE ANTICHOLINERGIC EFFECT OF QUINIDINE MAY ANTAGONIZE THE VAGAL-STIMULATING EFFECT OF CHOLINERGIC DRUGS. QUINIDINE SHOULD BE USED WITH CAUTION IN PATIENTS WITH MYASTHENIA GRAVIS WHO ARE BEING TREATED WITH CHOLINERGIC DRUGS.
Neostigmine failed to modify the development of neuromuscular block in the presence of a high local concn of tubocurarine.
For more Interactions (Complete) data for NEOSTIGMINE (13 total), please visit the HSDB record page.
Dates
A survey of current management of neuromuscular block and reversal in Australia and New Zealand
Benjamin L Olesnicky, Andrew Lindberg, Frank B Marroquin-Harris, Kerrie RenPMID: 34372679 DOI: 10.1177/0310057X21995498
Abstract
In recent years there has been a significant investment in education on the management of neuromuscular blockade and increased availability of sugammadex in anaesthetic practice. This survey aimed to examine contemporary practice of Australian and New Zealand anaesthetists in managing neuromuscular blockade and its reversal. A web-based, voluntary survey was distributed to a cohort of 1000 Fellows of the Australian and New Zealand College of Anaesthetists. We received 229 completed responses (survey response rate of 23%). Seventy-one percent (95% confidence interval (CI) 64% to 76%) of the survey respondents thought that 5% or fewer of the patients in their hospital display clinically significant postoperative paralysis. Only 35% (95% CI 18% to 29%) thought that quantitative neuromuscular twitch monitors should be used to monitor neuromuscular block, and the dose and time given for reversal agents was often inconsistent with published recommendations. Sugammadex was the preferred reversal agent for 78% (95% CI 72% to 83%) of survey respondents, but they indicated that cost remains a significant barrier to its widespread uptake. Despite the low response rate, this survey identified that some reported practices in Australia and New Zealand deviate from guidelines and current recommendations in the management of neuromuscular blockade. If the respondents are representative of the broader anaesthetic community, there appears be a greater preference for sugammadex over neostigmine for reversal of neuromuscular blockade.The clinical utility of neostigmine administration in the diagnosis of acquired myasthenia gravis
Harry Cridge, Alison Little, Roberto José-López, Theresa Pancotto, Jennifer R Michaels, Marika Menchetti, Anna Suñol, David Lipsitz, Michaela J BeasleyPMID: 34324776 DOI: 10.1111/vec.13097
Abstract
To assess the clinical utility of neostigmine methylsulfate administration in the diagnosis of suspected acquired myasthenia gravis (MG) in dogs and cats.Retrospective study (2017-2019).
Five university teaching hospitals and 2 private referral hospitals.
Twenty-two dogs and 3 cats. Criteria for inclusion were clinical signs consistent with acquired MG, performance of a neostigmine challenge and acetylcholine receptor antibody titers.
None.
The route of neostigmine administration was recorded. Response to neostigmine challenge was determined via sequential evaluation of muscle strength and ambulation following administration of neostigmine methylsulfate. Response to neostigmine challenge was compared to acetylcholine receptor antibody titers, which were used as the biochemical gold standard in this study. Sixteen out of 22 dogs were diagnosed with acquired MG. Thirteen of 16 had a strong positive response to neostigmine challenge whereas 3 of 16 had no response. Two out of 3 dogs with polymyositis also had a strong positive response to neostigmine challenge. Weak positive results were seen with intracranial neoplasia (n = 1) and a dog with dilated cardiomyopathy and coxofemoral joint disease (n = 1). One cat was diagnosed with acquired MG and had a positive response to neostigmine challenge. Two cats had no response to neostigmine challenge and were diagnosed with alternate conditions. Two cats were premedicated with glycopyrrolate, one of which had a mild adverse response to neostigmine challenge (sialorrhea and mild transient tremors). Three out of 22 dogs had minimal adverse effects (sialorrhea and 1 dog with muscle tremors).
The neostigmine challenge appears to be safe and viable alternative to the previously utilized edrophonium challenge, particularly when weak positive responses are considered negative for acquired MG. Polymyositis cases may have a false positive response to neostigmine challenge.
Reversal of residual neuromuscular block with neostigmine or sugammadex and postoperative pulmonary complications: a prospective, randomised, double-blind trial in high-risk older patients
Thomas Ledowski, Zoltan Szabó-Maák, Pui San Loh, Berwin A Turlach, Hong Seuk Yang, Hans D de Boer, László Asztalos, Ina Ismiarti Shariffuddin, Lucy Chan, Béla FülesdiPMID: 34127252 DOI: 10.1016/j.bja.2021.04.026
Abstract
Residual neuromuscular block is associated with an increased risk of postoperative pulmonary complications in retrospective studies. The aim of our study was to investigate prospectively the incidence of postoperative pulmonary complications after reversal with either sugammadex (SUG) or neostigmine (NEO) in high-risk older patients.We randomly allocated 180 older patients with significant morbidity (ASA physical status 3) ≥75 yr old to reversal of rocuronium with either SUG or NEO. Adverse events in the recovery room and pulmonary complications (defined by a 5-point [0-4; 0=best to 4=worst] outcome score) on postoperative Days 1, 3, and 7 were compared between groups.
Data from 168 patients aged 80 (4) yr were analysed; SUG vs NEO resulted in a reduced probability (0.052 vs 0.122) of increased pulmonary outcome score (impaired outcome) on postoperative Day 7, but not on Days 1 and 3. More patients in the NEO group were diagnosed with radiographically confirmed pneumonia (9.6% vs 2.4%; P=0.046). The NEO group showed a non-significant trend towards longer hospital length of stay across all individual centres (combined 9 vs 7.5 days), with a significant difference in Malaysia (6 vs 4 days; P=0.011).
Reversal of rocuronium neuromuscular block with SUG resulted in a small, but possibly clinically relevant improvement in pulmonary outcome in a select cohort of high-risk older patients.
ACTRN12614000108617.
No single pressure support level can prevent residual neuromuscular blockade prior to postoperative extubation: A prospective study
Pei-Fu Chen, Ming-Chih Lin, Shao-Ciao Luo, Ching-Hui ShenPMID: 33975096 DOI: 10.1016/j.jclinane.2021.110259
Abstract
Recovery of lower oesophageal barrier function: a pilot study comparing a mixture of atropine and neostigmine and sugammadex: A randomised controlled pilot study
Emiri Suganuma, Teruhiko Ishikawa, Yuji Kitamura, Taiichiro Hayashida, Tomoaki Matsumura, Mai Fujie, Natsuko Nozaki-Taguchi, Yasunori Sato, Shiroh IsonoPMID: 34226418 DOI: 10.1097/EJA.0000000000001464
Abstract
The lower oesophageal sphincter (LOS) barrier serves to prevent regurgitation of gastric contents. Although general anaesthesia depresses its function, its recovery process during emergence from anaesthesia has not been systematically examined.To explore whether recovery of lower oesophageal barrier function differed between patients receiving a mixture of 1 mg atropine and 2 mg neostigmine and those receiving 2 mg kg-1 sugammadex during emergence from anaesthesia.
An unblinded randomised controlled pilot study.
A single university hospital from January 2016 to December 2018.
A total of 20 non-obese adult females undergoing minor surgery.
The patients were randomly assigned to a group either receiving atropine and neostigmine or sugammadex for reversal of rocuronium.
Through use of the high-resolution manometry technique, the lower oesophageal barrier pressure (PBAR: primary variable) defined as a pressure difference between pressures at the LOS and the stomach was measured at five distinguishable time points during emergence from total intravenous anaesthesia. A mixed effects model for repeated measures was used to test the hypothesis.
In all patients baseline PBAR values were positive even under muscle paralysis and general anaesthesia before administration of reversal agents, and did not differ between the groups (P = 0.299). During recovery from muscle paralysis and general anaesthesia, PBAR (mean ± SD) significantly increased (P = 0.004) from 17.0 ± 2.9 to 21.0 ± 5.0 mmHg in the atropine and neostigmine group (n = 8) and from 19.1 ± 9.0 to 24.5 ± 12.7 mmHg in the sugammadex group (n = 11). PBAR significantly increased immediately after return of consciousness in both groups, whereas return of muscle tone, lightening of anaesthesia and tracheal extubation did not change it.
Recovery of the lower oesophageal barrier function does not differ between patients receiving either atropine and neostigmine or sugammadex and is completed after recovery of consciousness from general anaesthesia.
UMIN Clinical Trials Registry: UMIN000020500: https://upload.umin.ac.jp/cgi-open-bin/ctr/ctr.cgi?function=brows&action=brows&recptno=R000023594&type=summary&language=E.
Survey of attitudes towards a randomised trial about sugammadex, neostigmine and pulmonary complications
David A Story, Anna Parker, Kate LesliePMID: 33939472 DOI: 10.1177/0310057X20978986
Abstract
Sugammadex Versus Neostigmine for Reversal of Rocuronium Neuromuscular Block in Patients Having Catheter-Based Neurointerventional Procedures: A Randomized Trial
Ehab Farag, Eva Rivas, Mauro Bravo, Shazam Hussain, Maged Argalious, Sandeep Khanna, John Seif, Xuan Pu, Guangmei Mao, Mark Bain, Mohamed Elgabaly, Wael Ali Sakr Esa, Daniel I SesslerPMID: 34032663 DOI: 10.1213/ANE.0000000000005533
Abstract
Catheter-based endovascular neurointerventions require deep neuromuscular blocks during the procedure and rapid subsequent recovery of strength to facilitate neurological evaluation. We tested the primary hypothesis that sugammadex reverses deep neuromuscular blocks faster than neostigmine reverses moderate neuromuscular blocks.Patients having catheter-based cerebral neurointerventional procedures were randomized to: (1) deep rocuronium neuromuscular block with posttetanic count 1 to 2 and 4-mg/kg sugammadex as the reversal agent or (2) moderate rocuronium neuromuscular block with train-of-four (TOF) count 1 during the procedure and neuromuscular reversal with 0.07-mg/kg neostigmine to a maximum of 5 mg. Recovery of diaphragmatic function was assessed by ultrasound at baseline before the procedure and 90 minutes thereafter. The primary outcome-time to reach a TOF ratio ≥0.9 after administration of the designated reversal agent-was analyzed with a log-rank test. Secondary outcomes included time to successful tracheal extubation and the difference between postoperative and preoperative diaphragmatic contraction speed and distance.
Thirty-five patients were randomized to sugammadex and 33 to neostigmine. Baseline characteristics and surgical factors were well balanced. The median time to reach TOF ratio ≥0.9 was 3 minutes (95% confidence interval [CI], 2-3 minutes) in patients given sugammadex versus 8 minutes (95% CI, 6-10 minutes) in patients given neostigmine. Sugammadex was significantly faster by a median of 5 minutes (95% CI, 3-6 minutes; P < .001). However, times to tracheal extubation and diaphragmatic function at 90 minutes did not differ significantly.
Sugammadex reversed deep rocuronium neuromuscular blocks considerably faster than neostigmine reversed moderate neuromuscular blocks. However, times to extubation did not differ significantly, apparently because extubation was largely determined by the time required for awaking from general anesthesia and because clinicians were willing to extubate before full neuromuscular recovery. Sugammadex may nonetheless be preferable to procedures that require a deep neuromuscular block and rapid recovery.
Neuromuscular Blockade and Reversal Agent Practice Variability in the US Inpatient Surgical Settings
Lori D Bash, Vladimir Turzhitsky, Wynona Black, Richard D UrmanPMID: 34319550 DOI: 10.1007/s12325-021-01835-2
Abstract
The management of neuromuscular blockade (NMB) has evolved over time and remains a critical component of general anesthesia. However, NMB use varies by patient and procedural characteristics, clinical practices, protocols, and drug access. National utilization patterns are unknown. We describe changes in NMB and NMB reversal agent administration in surgical inpatients since the US introduction of sugammadex in December 2015.In a retrospective observational study of inpatients involving NMB with rocuronium or vecuronium in the Premier Healthcare Database, we estimate associations between factors related to choice of (1) active NMB reversal versus spontaneous recovery and (2) sugammadex versus neostigmine as the reversal agent.
Among 4.3 million adult inpatient encounters involving rocuronium or vecuronium, the most widely administered NMB agent was rocuronium alone (86%). Over time, gradual declines in both neostigmine use and spontaneous reversal were observed (64% and 36% in 2014 to 38% and 28%, respectively in the first half of 2019). Several factors were independently associated with use of active versus spontaneous NMB recovery including years since 2016, patient (age, race, comorbidities), and procedure (admission and surgery type) characteristics. Among those actively reversed, these and other factors were independently associated with choice of reversal agent administered, including size and teaching affiliation of hospital. While both impacted choices in treatment, the direction and magnitude of effect of patient comorbidities and procedure type varied in their impact on choice of mode (pharmacologic vs. spontaneous) and agent (neostigmine vs. sugammadex) of NMB reversal independent of other factors and each other. Sites which adopted sugammadex earlier were more likely to choose sugammadex over neostigmine compared with later adopters independent of other factors.
Among US adult inpatients administered NMBs, we observed complex relationships between patient, site, procedural characteristics, and NMB management choices as NMBA choice and active reversal options among inpatient cases changed over time.
The "True" Risk of Postoperative Pulmonary Complications and the Socratic Paradox: "I Know that I Know Nothing"
Sorin J Brull, Glenn S MurphyPMID: 33909882 DOI: 10.1097/ALN.0000000000003767
Abstract
A Clinical and Budgetary Impact Analysis of Introducing Sugammadex for Routine Reversal of Neuromuscular Blockade in a Hypothetical Cohort in the US
Yiling Jiang, Lori D Bash, Leif SaagerPMID: 33871823 DOI: 10.1007/s12325-021-01701-1
Abstract
Sugammadex rapidly reverses the effects of rocuronium- and vecuronium-induced neuromuscular blockade (NMB), offering a more complete and predictable NMB recovery than cholinesterase inhibitors. Despite clinical benefits, cost pressures on hospital budgets influence the choice of the NMB reversal method. This study evaluated clinical and healthcare system payer's budget impacts associated with sugammadex in the US for routine reversal of moderate or deep rocuronium- or vecuronium-induced NMB in adults undergoing surgery.A 1-year decision analytic model was constructed reflecting a set of procedures using rocuronium or vecuronium that resulted in moderate or deep NMB at the end of surgery. Two scenarios were considered for a hypothetical cohort of 100,000 patients: without sugammadex versus with sugammadex. Comparators included neostigmine (+glycopyrrolate) and no neuromuscular blocking agents (NMBAs). Total costs (in 2019 US dollars) to a healthcare system [net of costs of reversal agents and overall cost offsets via reduction in postoperative pulmonary complications (PPC)] were compared.
A total of 9971 surgical procedures utilized rocuronium or vecuronium, resulting in moderate (91.0% of cases) or deep (9.0%) blockade at the end of surgeries. In the with sugammadex scenario, sugammadex replaced neostigmine in 4156 of 9585 procedures versus the without sugammadex scenario that used only neostigmine for NMB reversal. Introducing sugammadex reduced PPC events by 12% (58 cases) among the modeled procedures, leading to a budget impact of -$3,079,703 (-$309 per modeled procedure, or a 10.9% reduction in total costs). The results did not vary qualitatively in one-way sensitivity analyses.
The additional costs of sugammadex for the reversal of rocuronium- or vecuronium-induced NMB could be offset by improved outcomes (i.e., reduced PPC events), and potentially lead to overall healthcare budgetary savings versus reversal with neostigmine or spontaneous recovery. This study provides insights into savings that can be obtained beyond the anesthesia budget, reducing the broader clinical and budgetary burden on the hospital.
